molecular formula C13H17N3 B109108 3-(4-Phenylpiperazin-1-yl)propanenitrile CAS No. 18505-84-5

3-(4-Phenylpiperazin-1-yl)propanenitrile

Cat. No. B109108
CAS RN: 18505-84-5
M. Wt: 215.29 g/mol
InChI Key: KTXUJUPSPCFJME-UHFFFAOYSA-N
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Description

3-(4-Phenylpiperazin-1-yl)propanenitrile, also known as PPN, is a chemical compound that has been widely used in scientific research for its unique properties. PPN is a piperazine derivative that has been synthesized through various methods and has been used in the development of new drugs and therapies.

Mechanism Of Action

3-(4-Phenylpiperazin-1-yl)propanenitrile acts as a dopamine receptor agonist, meaning that it binds to dopamine receptors and activates them. This leads to an increase in dopamine signaling, which can have various effects on behavior and cognition. 3-(4-Phenylpiperazin-1-yl)propanenitrile has been found to increase locomotor activity and improve cognitive function in animal models.

Biochemical And Physiological Effects

3-(4-Phenylpiperazin-1-yl)propanenitrile has been shown to have various biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake. 3-(4-Phenylpiperazin-1-yl)propanenitrile has also been found to increase the release of other neurotransmitters such as norepinephrine and serotonin. 3-(4-Phenylpiperazin-1-yl)propanenitrile has been shown to have a stimulant-like effect on behavior and can increase locomotor activity in animal models.

Advantages And Limitations For Lab Experiments

3-(4-Phenylpiperazin-1-yl)propanenitrile has several advantages for lab experiments, including its high affinity for dopamine receptors and its ability to cross the blood-brain barrier. 3-(4-Phenylpiperazin-1-yl)propanenitrile has also been found to be relatively safe and non-toxic in animal models. However, 3-(4-Phenylpiperazin-1-yl)propanenitrile has some limitations, including its potential for abuse and its limited solubility in water.

Future Directions

For the use of 3-(4-Phenylpiperazin-1-yl)propanenitrile in scientific research include the development of new drugs for the treatment of neurological disorders and the study of the effects of dopamine on behavior and cognition.

Synthesis Methods

3-(4-Phenylpiperazin-1-yl)propanenitrile can be synthesized through different methods, including the reaction of 4-phenylpiperazine with acrylonitrile in the presence of a base or the reaction of 1-benzyl-4-phenylpiperazine with acrylonitrile. The latter method yields a higher yield of 3-(4-Phenylpiperazin-1-yl)propanenitrile and is often preferred. The reaction occurs through a nucleophilic addition of the piperazine nitrogen to the carbon-carbon double bond of acrylonitrile, followed by a cyclization reaction to form the piperazine ring.

Scientific Research Applications

3-(4-Phenylpiperazin-1-yl)propanenitrile has been used extensively in scientific research, especially in the field of pharmacology. 3-(4-Phenylpiperazin-1-yl)propanenitrile has been found to have a high affinity for dopamine receptors and has been used to study the effects of dopamine on behavior and cognition. 3-(4-Phenylpiperazin-1-yl)propanenitrile has also been used in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

CAS RN

18505-84-5

Product Name

3-(4-Phenylpiperazin-1-yl)propanenitrile

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-(4-phenylpiperazin-1-yl)propanenitrile

InChI

InChI=1S/C13H17N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,8-12H2

InChI Key

KTXUJUPSPCFJME-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC#N)C2=CC=CC=C2

Canonical SMILES

C1CN(CCN1CCC#N)C2=CC=CC=C2

Origin of Product

United States

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